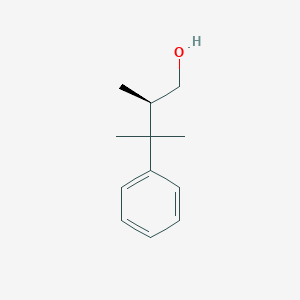

(2R)-2,3-Dimethyl-3-phenylbutan-1-ol

Description

(2R)-2,3-Dimethyl-3-phenylbutan-1-ol is a chiral, branched primary alcohol characterized by a phenyl group at the C3 position and methyl substituents at C2 and C3 (molecular formula: C₁₃H₂₀O; molecular weight: 192.30 g/mol). Its stereochemistry at the C2 position (R-configuration) distinguishes it from other diastereomers.

Properties

IUPAC Name |

(2R)-2,3-dimethyl-3-phenylbutan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-10(9-13)12(2,3)11-7-5-4-6-8-11/h4-8,10,13H,9H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTXKPHFDVJVFN-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C)(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)C(C)(C)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2,3-Dimethyl-3-phenylbutan-1-ol typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reduction of the corresponding ketone using a chiral reducing agent. For example, the reduction of 2,3-Dimethyl-3-phenylbutan-2-one with a chiral borane complex can yield the desired alcohol with high enantiomeric purity .

Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic hydrogenation processes. These processes often use metal catalysts such as palladium or rhodium to achieve the reduction of the ketone precursor under controlled conditions. The choice of catalyst and reaction parameters is crucial to obtaining the desired enantiomer with high yield and purity .

Chemical Reactions Analysis

Types of Reactions: (2R)-2,3-Dimethyl-3-phenylbutan-1-ol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents such as chromium trioxide or potassium permanganate.

Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acidic conditions or potassium permanganate in neutral or basic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.

Major Products:

Oxidation: 2,3-Dimethyl-3-phenylbutan-2-one or 2,3-Dimethyl-3-phenylbutanoic acid.

Reduction: 2,3-Dimethyl-3-phenylbutane.

Substitution: 2,3-Dimethyl-3-phenylbutyl chloride or bromide

Scientific Research Applications

(2R)-2,3-Dimethyl-3-phenylbutan-1-ol has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of more complex molecules. Its enantiomeric purity makes it valuable in asymmetric synthesis.

Biology: The compound can be used in studies involving chiral recognition and the effects of chirality on biological systems.

Industry: The compound can be used in the production of fragrances and flavors due to its unique structural properties

Mechanism of Action

The mechanism by which (2R)-2,3-Dimethyl-3-phenylbutan-1-ol exerts its effects depends on its interaction with specific molecular targets. In biological systems, the compound may interact with enzymes or receptors that recognize its chiral structure. This interaction can influence various biochemical pathways, leading to specific physiological effects. The exact molecular targets and pathways involved can vary depending on the context of its use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds Analyzed:

2,2-Dimethyl-3-(3-tolyl)propan-1-ol ()

2-Methyl-3-buten-2-ol and 3-Methyl-2-buten-1-ol ()

(3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol ()

Comparative Analysis:

Table 1: Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Solubility | Key Functional Groups |

|---|---|---|---|---|---|

| (2R)-2,3-Dimethyl-3-phenylbutan-1-ol | C₁₃H₂₀O | 192.30 | ~240–260 (est.) | Lipophilic (organic solvents) | Phenyl, primary alcohol |

| 2,2-Dimethyl-3-(3-tolyl)propan-1-ol | C₁₂H₁₈O | 178.27 | Not reported | Moderate polarity | Tolyl, primary alcohol |

| 2-Methyl-3-buten-2-ol | C₅H₁₀O | 86.13 | 98–99 | Miscible in polar solvents | Unsaturated alcohol |

| 3-Methyl-2-buten-1-ol | C₅H₁₀O | 86.13 | 140 | Soluble in ethanol, ether | Allylic alcohol |

| (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol | C₁₂H₁₈O₃S | 242.33 | Not reported | Dichloromethane, methanol | Sulfonyl, tertiary alcohol |

Key Observations :

- Aromatic Substituents : The phenyl group in the target compound contrasts with the 3-tolyl group in ’s compound. Tolyl’s methyl substitution may increase metabolic stability but reduce steric hindrance compared to phenyl .

- Unsaturation : 2-Methyl-3-buten-2-ol and 3-Methyl-2-buten-1-ol () exhibit lower boiling points and higher reactivity due to allylic/unsaturated bonds, unlike the saturated target compound, which is likely more stable under oxidative conditions.

- Functional Groups: The sulfonyl group in (3R)-2,3-Dimethyl-4-(phenylsulfonyl)-2-butanol () introduces polarity and hydrogen-bonding capacity, contrasting with the target compound’s nonpolar phenyl group. This difference likely directs the latter toward fragrance applications, while the sulfonyl analog is suited for pharmaceutical synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.